

Application Notes and Protocols for OSS_128167 in Mouse Models

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Compound of Interest

Compound Name: OSS_128167

Cat. No.: B1677512

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For Researchers, Scientists, and Drug Development Professionals

Introduction

OSS_128167 is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6). SIRT6 is an NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. Due to its involvement in these pathways, SIRT6 has emerged as a therapeutic target for various diseases, including cancer, viral infections, and metabolic disorders. These application notes provide detailed protocols for the use of **OSS_128167** in preclinical mouse models, along with relevant quantitative data and signaling pathway diagrams to guide researchers in their study design and execution.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **OSS_128167** based on available in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of **OSS_128167**

Target	IC50 (μM)
SIRT6	89
SIRT1	1578
SIRT2	751

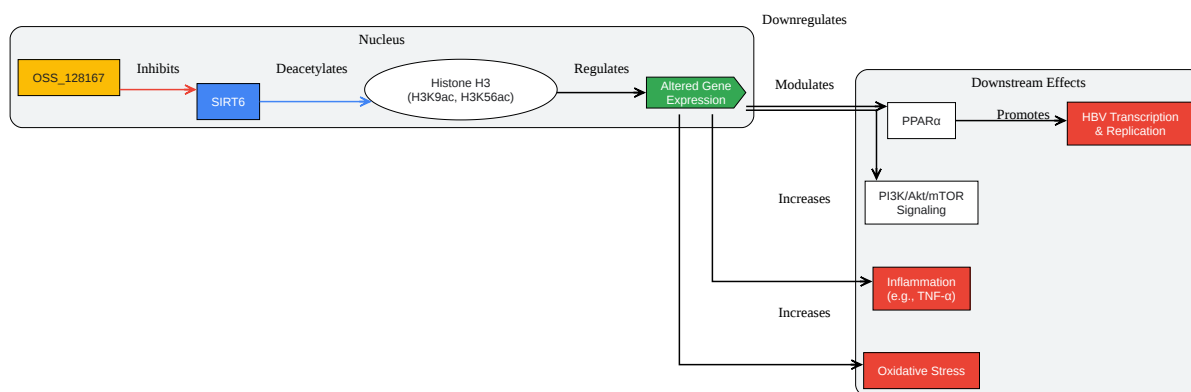
Table 2: In Vivo Treatment Parameters for **OSS_128167** in Mouse Models

Mouse Model	Dosage	Administration Route	Frequency	Duration	Reference
Hepatitis B Virus (HBV) Transgenic Mice	50 mg/kg	Intraperitoneal (i.p.) injection	Every 4 days	12 days	
Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy	20 or 50 mg/kg	Oral gavage	Every other day	2 months	

Signaling Pathways

SIRT6-Mediated Signaling Pathways

SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), thereby regulating gene expression. Its inhibition by **OSS_128167** leads to the modulation of several downstream signaling pathways.



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Caption: SIRT6 inhibition by **OSS_128167** alters gene expression and downstream pathways.

Experimental Protocols

Protocol 1: Treatment of HBV Transgenic Mice with **OSS_128167**

This protocol is designed to evaluate the in vivo efficacy of **OSS_128167** in a Hepatitis B Virus (HBV) transgenic mouse model. **OSS_128167** has been shown to suppress HBV DNA and 3.5-Kb RNA levels in this model.

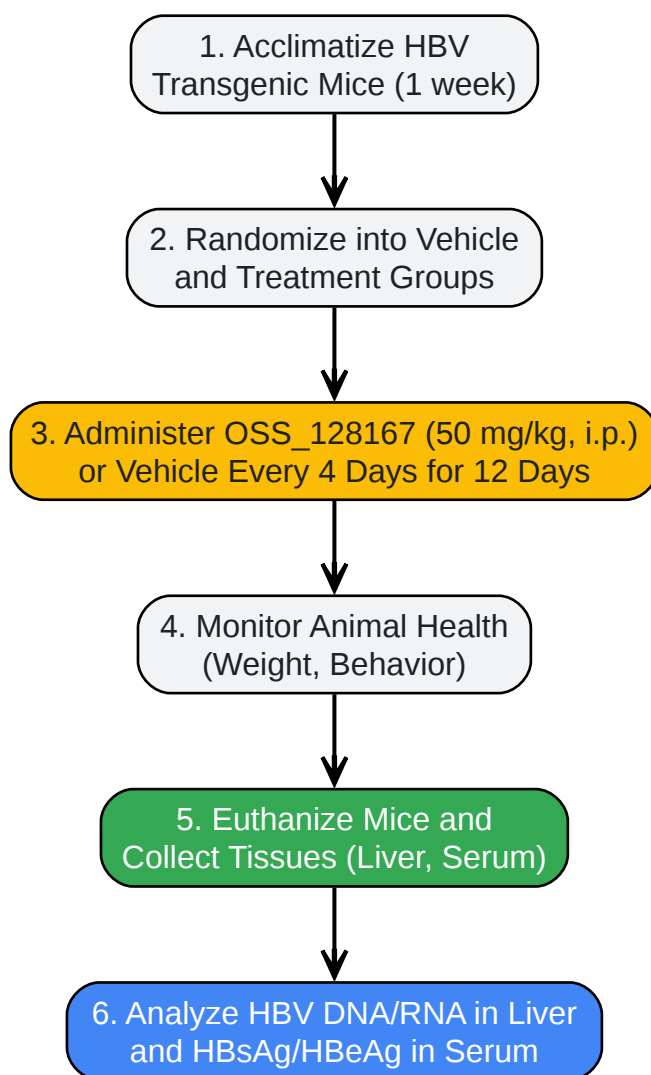
Materials:

- **OSS_128167** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- HBV transgenic mice (male)
- Sterile syringes and needles (for i.p. injection)
- Standard animal handling and monitoring equipment

Formulation Preparation (for a 10 mg/mL stock solution):

- Dissolve **OSS_128167** in DMSO to make a clear stock solution (e.g., 73 mg/mL).
- To prepare the final injection solution, take an appropriate volume of the DMSO stock solution and mix it with PEG300.
- Add Tween-80 to the mixture and mix until clear.
- Finally, add sterile saline to reach the desired final concentration, ensuring the final DMSO concentration is low (e.g., <5%) to minimize toxicity. A typical formulation might be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
- Prepare the formulation fresh before each injection.

Experimental Workflow:



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Caption: Experimental workflow for **OSS_128167** treatment in HBV transgenic mice.

Procedure:

- Animal Acclimatization: Acclimatize male HBV transgenic mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
- Grouping: Randomly assign mice to a vehicle control group and an **OSS_128167** treatment group.
- Treatment Administration:

- Administer **OSS_128167** (50 mg/kg) or the vehicle solution via intraperitoneal injection.
- Repeat the injection every 4 days for a total of 12 days.
- Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
- Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice according to approved institutional protocols. Collect blood for serum analysis and liver tissue for DNA/RNA extraction.
- Analysis:
 - Quantify HBV DNA and 3.5-Kb RNA levels in liver tissue using qPCR and RT-qPCR, respectively.
 - Measure serum levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) by ELISA.

Protocol 2: Treatment of Diabetic Cardiomyopathy Mice with **OSS_128167**

This protocol details the use of **OSS_128167** in a streptozotocin (STZ)-induced mouse model of diabetic cardiomyopathy. In this model, OSS-128167 was observed to aggravate diabetes-induced cardiomyocyte apoptosis and fibrosis.

Materials:

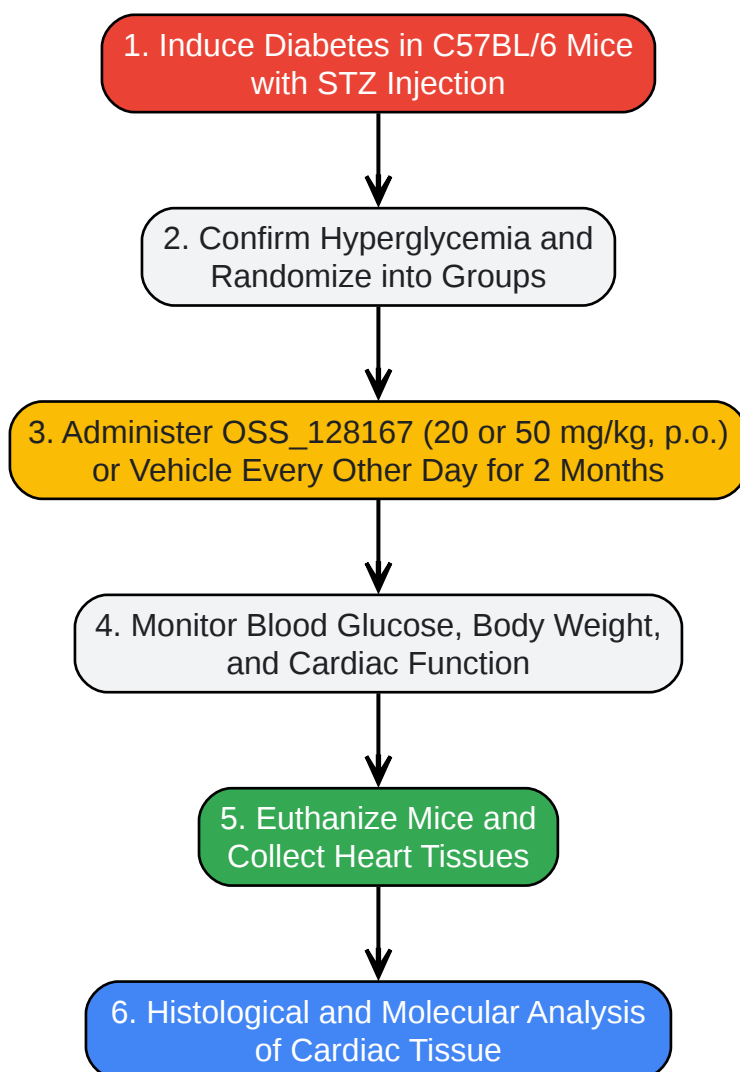
- **OSS_128167** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil or a mixture of PEG300, Tween-80, and saline
- C57BL/6 mice (male)
- Streptozotocin (STZ)
- Citrate buffer (for STZ preparation)

- Oral gavage needles
- Equipment for cardiac function assessment (e.g., echocardiography)
- Histology and molecular biology reagents

Formulation Preparation:

- Dissolve **OSS_128167** in a suitable vehicle for oral gavage. One option is to dissolve it in a small amount of DMSO and then suspend it in corn oil. Alternatively, a formulation similar to the one in Protocol 1 can be adapted for oral administration.

Experimental Workflow:



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Caption: Experimental workflow for **OSS_128167** in a diabetic cardiomyopathy mouse model.

Procedure:

- Diabetes Induction: Induce type 1 diabetes in male C57BL/6 mice by intraperitoneal injection of STZ (dissolved in citrate buffer) for 5 consecutive days.
- Grouping: Confirm the development of hyperglycemia (blood glucose > 250 mg/dL) and randomly assign the diabetic mice to a vehicle control group and two **OSS_128167** treatment groups (20 mg/kg and 50 mg/kg). Include a non-diabetic control group.
- Treatment Administration:
 - Administer **OSS_128167** or the vehicle solution via oral gavage.
 - Repeat the administration every other day for 2 months.
- Monitoring:
 - Monitor blood glucose levels and body weight regularly.
 - Assess cardiac function periodically using non-invasive methods like echocardiography.
- Endpoint and Sample Collection: After 2 months of treatment, euthanize the mice. Collect heart tissues for further analysis.
- Analysis:
 - Histology: Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining on heart sections to assess myocardial structure and fibrosis.
 - Apoptosis: Use TUNEL staining to detect cardiomyocyte apoptosis.
 - Western Blotting and qPCR: Analyze the expression of markers for fibrosis (e.g., Collagen-1, TGF- β), apoptosis (e.g., Bax, Bcl-2), inflammation (e.g., TNF- α), and oxidative stress in heart tissue lysates.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations. The provided information is for research use only and not for human or veterinary use.

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